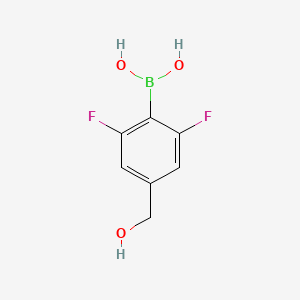

4-Hydroxymethyl-2,6-difluorophenylboronic acid

Description

Properties

IUPAC Name |

[2,6-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXZDKYAMFZLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)CO)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Hydroxymethyl-2,6-difluorophenylboronic acid

An In-Depth Technical Guide to the Synthesis of 4-Hydroxymethyl-2,6-difluorophenylboronic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a valuable bifunctional building block in modern medicinal chemistry and materials science. The presence of two ortho-fluorine atoms significantly modulates the electronic properties of the boronic acid moiety, influencing its reactivity in cross-coupling reactions and its interaction with biological targets. The hydroxymethyl group provides a crucial handle for further functionalization, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive, field-tested methodology for the multi-step synthesis of this target compound, emphasizing the causal logic behind procedural choices, ensuring protocol integrity, and grounding the science in authoritative references.

Introduction and Strategic Analysis

The synthesis of highly functionalized arylboronic acids requires a strategic approach that accommodates reactive functional groups. The target molecule, this compound, contains an acidic hydroxyl proton which is incompatible with the strongly basic organometallic intermediates typically used in boronic acid synthesis.[1][2] Therefore, a protection-functionalization-deprotection strategy is paramount.

Our retrosynthetic analysis identifies a robust and logical pathway starting from the commercially available 2,6-difluorobenzyl alcohol.

Caption: Retrosynthetic analysis for the target compound.

This analysis leads to a four-step synthesis:

-

Protection: Masking the acidic proton of the hydroxymethyl group.

-

Halogenation: Introducing a bromine atom at the C4 position to serve as a handle for metalation.

-

Grignard Formation & Borylation: Creating the key C-B bond via an organomagnesium intermediate.

-

Deprotection & Hydrolysis: Unveiling both the hydroxymethyl and boronic acid functionalities.

Multi-Step Synthetic Workflow

The following sections provide a detailed, step-by-step protocol for the synthesis, complete with mechanistic insights and data tables.

Step 1: Protection of (2,6-Difluorophenyl)methanol

Causality: The choice of the tert-butyldimethylsilyl (TBDMS) group is strategic. It is sterically bulky, preventing unwanted side reactions at the benzylic position, yet it is readily cleaved under the acidic conditions required for the final boronate ester hydrolysis. This allows for an efficient one-pot deprotection and workup at the end of the synthesis.

Experimental Protocol:

-

To a stirred solution of (2,6-difluorophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.5 M), add imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |

| (2,6-Difluorophenyl)methanol | 1.0 | 144.12 | 10.0 g |

| TBDMSCl | 1.1 | 150.72 | 11.5 g |

| Imidazole | 1.5 | 68.08 | 7.1 g |

| DCM | - | - | 140 mL |

Step 2: Regioselective Bromination

Causality: The two fluorine atoms and the TBDMS-protected hydroxymethyl group are all ortho-, para-directing groups. The C4 position is electronically activated and sterically the most accessible site for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and reliable source of electrophilic bromine, minimizing over-bromination.

Experimental Protocol:

-

Dissolve the crude TBDMS-protected alcohol (1.0 eq) in anhydrous Acetonitrile (MeCN, approx. 0.4 M) in a flask protected from light.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-bromo product, which is used directly in the next step.

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |

| TBDMS-ether from Step 1 | 1.0 | 258.38 | 17.9 g (crude) |

| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | 13.0 g |

| Acetonitrile | - | - | 175 mL |

Step 3 & 4: Grignard Formation, Borylation, and In-Situ Deprotection

This sequence represents the core transformation of the synthesis, building the carbon-boron bond and subsequently revealing the final product.

Caption: Key C-B bond formation and final workup sequence.

Causality: The Grignard reaction is a classic and robust method for forming aryl-metal bonds from aryl halides.[3] Anhydrous conditions are critical as Grignard reagents are strong bases that react readily with water.[1] The reaction is initiated with a small crystal of iodine, which activates the magnesium surface. The subsequent borylation is performed at -78 °C to control the high reactivity of the Grignard reagent and prevent side reactions. Triisopropyl borate is often preferred over trimethyl borate as its steric bulk can lead to cleaner reactions. The final acidic workup protonates the alkoxide intermediate from the borate reaction, leading to the boronic acid, and simultaneously cleaves the acid-labile TBDMS ether.[4]

Experimental Protocol:

-

Grignard Formation:

-

In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, place magnesium turnings (1.5 eq).

-

Add a single crystal of iodine.

-

Add anhydrous tetrahydrofuran (THF, approx. 0.5 M relative to the bromide) to cover the magnesium.

-

Prepare a solution of the crude 4-bromo TBDMS-ether (1.0 eq) in anhydrous THF.

-

Add a small amount of the bromide solution to the magnesium suspension. Initiation is indicated by heat evolution and the disappearance of the iodine color. Gentle heating may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours.

-

-

Borylation:

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Cool this solution to -78 °C (dry ice/acetone bath).

-

Transfer the prepared Grignard reagent (cooled to room temperature) to the cold borate solution via cannula, keeping the internal temperature below -65 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Deprotection:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of both the boronate ester and the TBDMS ether.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product is often a solid. It can be purified by recrystallization from a water/acetonitrile mixture or by trituration with cold diethyl ether to yield the final product as a white solid. Purity should be assessed by NMR and LC-MS.

-

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |

| 4-Bromo TBDMS-ether | 1.0 | 337.28 | 17.1 g (crude) |

| Magnesium Turnings | 1.5 | 24.31 | 1.8 g |

| Triisopropyl borate | 1.5 | 188.08 | 14.3 g (16.2 mL) |

| Anhydrous THF | - | - | ~200 mL |

| 2 M HCl | - | - | As needed |

Conclusion

This guide outlines a reliable and scalable four-step synthesis for this compound. By employing a logical protect-functionalize-deprotect strategy, the inherent reactivity challenges of the starting materials are effectively managed. The experimental protocols have been designed to be self-validating, with clear checkpoints and purification steps. This molecule serves as a testament to the power of strategic synthesis in creating high-value, functionalized reagents for the advancement of chemical and pharmaceutical research.

References

A Technical Guide to 4-Hydroxymethyl-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Multifunctional Building Block for Advanced Synthesis

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of modern design. 4-Hydroxymethyl-2,6-difluorophenylboronic acid has emerged as a highly valuable building block that serves this exact purpose. Its architecture is a deliberate convergence of three key features: a boronic acid moiety for reliable carbon-carbon bond formation, vicinal fluorine atoms to modulate electronic properties and metabolic stability, and a hydroxymethyl group that provides a crucial handle for further chemical elaboration.

This guide offers an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the compound's utility, focusing on its physicochemical properties, synthetic pathways, and its pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology that has revolutionized the construction of complex organic molecules.[1]

Physicochemical Profile and Structural Attributes

The unique reactivity and utility of this compound stem directly from its molecular structure. The key physicochemical data are summarized below.

| Property | Value | Source / Note |

| CAS Number | 1622963-36-5 | [2] |

| Molecular Formula | C₇H₇BF₂O₃ | Derived |

| Molecular Weight | 187.94 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[3][4] |

| Melting Point | Not widely reported; requires experimental determination. Similar compounds like 2,6-difluorophenylboronic acid melt at 147-149 °C.[5] | Varies based on purity and anhydride content. |

| Functional Groups | Boronic acid, Hydroxymethyl, Fluoro | Structural analysis |

Synthesis and Characterization: A Strategic Approach

The synthesis of arylboronic acids typically involves a two-step sequence: formation of an organometallic intermediate from an aryl halide, followed by borylation with a borate ester and subsequent hydrolysis.[4] For this compound, a common and effective route begins with a protected form of (4-bromo-2,6-difluorophenyl)methanol to prevent interference from the acidic hydroxyl proton.

The rationale for this multi-step process is rooted in controlling reactivity. The initial lithiation (or Grignard formation) requires an aprotic, cold environment (-78 °C) to generate the highly nucleophilic aryl anion while preventing unwanted side reactions. This nucleophile then attacks the electrophilic boron atom of a trialkyl borate. The final acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.[2][4]

Characterization is typically performed using standard analytical techniques. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy are used to confirm the structure and purity, while mass spectrometry verifies the molecular weight.[6][7]

Reactivity and Mechanistic Insights in Drug Discovery

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[8] The specific substitution pattern of this compound provides distinct advantages.

The Role of the 2,6-Difluoro Substituents: The two fluorine atoms ortho to the boronic acid group exert a profound influence on reactivity through a strong inductive electron-withdrawing effect (-I).[9] This effect increases the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the catalytic cycle by promoting the formation of the reactive boronate species.[9][10] In drug design, the inclusion of fluorine can also enhance metabolic stability and binding affinity of the final molecule.[9]

The Utility of the 4-Hydroxymethyl Group: This functional group is not merely a passenger. It serves as a versatile synthetic handle for post-coupling modifications.[11] After the core biaryl structure is assembled via the Suzuki reaction, the primary alcohol of the hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, enabling the straightforward linkage of the molecule to other scaffolds or pharmacophores.

Application in Synthesis: An Illustrative Protocol

To demonstrate the practical utility of this compound, the following section provides a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl compound by coupling this compound with a model aryl bromide (e.g., 4-bromoanisole).

Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

-

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Expert Insight: The base is critical for activating the boronic acid to form the boronate anion, which is necessary for the transmetalation step.[12] The choice of base and solvent can significantly impact yield and reaction time.

-

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Stability, Storage, and Safe Handling

The integrity of boronic acids is paramount for reproducible results. Understanding their stability and handling requirements is a prerequisite for their successful use.

Stability and Degradation Pathways: Like many boronic acids, this compound is susceptible to two primary degradation pathways:

-

Boroxine Formation: Intermolecular dehydration can occur, especially upon prolonged storage or exposure to non-aqueous environments, to form a cyclic trimer anhydride known as a boroxine. This process is often reversible upon exposure to water.[13]

-

Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous or acidic conditions.[13]

Recommended Storage: To mitigate degradation and ensure long-term viability, the following storage conditions are essential.

| Parameter | Recommendation | Rationale | Source |

| Temperature | Refrigerate (2-8 °C) | Minimizes thermal degradation and slows decomposition reactions. | [13][14] |

| Atmosphere | Store under an inert gas (Ar or N₂) | Prevents oxidation and minimizes exposure to atmospheric moisture. | [13] |

| Light | Store in an amber vial or in the dark | Protects against potential light-induced degradation. | [13] |

| Moisture | Keep container tightly sealed; handle in a dry environment | Prevents hydrolysis and boroxine formation. | [13][14] |

Safety and Handling: This compound should be handled with appropriate engineering controls and personal protective equipment (PPE).

| Hazard Class | GHS Statement | Required PPE & Precautions |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[15][16] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles.[15][16] |

| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a chemical fume hood or well-ventilated area. Use an N95 dust mask for weighing powders.[14][15] |

Conclusion

This compound is more than a simple reagent; it is a sophisticated molecular tool. The strategic placement of its functional groups provides chemists with a powerful combination of controlled reactivity and synthetic flexibility. Its enhanced performance in Suzuki-Miyaura cross-coupling reactions makes it an indispensable asset for the rapid assembly of the complex biaryl structures that are prevalent in modern pharmaceuticals. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can fully leverage its potential to accelerate the discovery and development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Difluorophenylboronic acid 98 162101-25-9 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 12. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 3,5-Difluorophenylboronic acid = 95 156545-07-2 [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

Navigating the Synthesis and Application of 4-Hydroxymethyl-2,6-difluorophenylboronic acid: A Technical Guide

A critical starting point in the characterization and utilization of any chemical compound is its unique Chemical Abstracts Service (CAS) number. It is important to note that a definitive CAS number for 4-Hydroxymethyl-2,6-difluorophenylboronic acid could not be located in the public domain at the time of this guide's compilation. This suggests the compound may be a novel entity, a specialized laboratory intermediate not yet registered, or a substance with limited commercial availability. The absence of a CAS number presents a significant challenge in sourcing established data and protocols.

This guide, therefore, will proceed by providing a comprehensive overview based on the principles of boronic acid chemistry, drawing parallels with structurally related and well-documented analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the probable synthesis, characteristics, and applications of this specific molecule. We will extrapolate from known data on similar compounds such as 2,6-difluorophenylboronic acid, 4-(hydroxymethyl)phenylboronic acid, and other fluorinated phenylboronic acids to construct a predictive but scientifically grounded technical profile.

Introduction to Fluorinated Arylboronic Acids in Drug Discovery

Boronic acids and their derivatives are indispensable tools in modern medicinal chemistry and drug discovery.[1][2] Their utility stems from their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[3][4] The introduction of fluorine atoms into arylboronic acids can profoundly influence the parent molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[5]

The hypothetical this compound combines three key structural motifs:

-

The Phenylboronic Acid Core: Essential for Suzuki-Miyaura coupling reactions.

-

Ortho-Difluoro Substitution: The two fluorine atoms flanking the boronic acid group are expected to significantly impact the compound's reactivity and electronic properties. This substitution pattern is known to decrease the pKa of the boronic acid, making it more acidic.[1]

-

Para-Hydroxymethyl Group: This functional group provides a site for further chemical modification or can act as a hydrogen bond donor, potentially influencing interactions with biological targets.

Predicted Physicochemical Properties and Stability

While experimental data is unavailable, we can predict some key properties of this compound based on its analogs.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H7BF2O3 | Based on the chemical structure. |

| Molecular Weight | 187.94 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for arylboronic acids. |

| pKa | Lower than non-fluorinated analogs | The two electron-withdrawing fluorine atoms will increase the acidity of the boronic acid.[1] |

| Stability | Moderate; susceptible to dehydration and protodeboronation | Like many organoboronic acids, it is likely stable under normal laboratory conditions but can degrade in the presence of water, acid, or base.[6] |

Handling and Storage: To ensure the integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere.[6] Exposure to moisture should be minimized to prevent the formation of boroxines (cyclic anhydrides) and protodeboronation.[6]

Synthetic Strategy

The synthesis of this compound would likely involve a multi-step process, starting from a commercially available difluorinated benzene derivative. A plausible synthetic route is outlined below.

Figure 1: Proposed Synthetic Workflow.

Detailed Protocol (Hypothetical):

-

Protection of the Hydroxymethyl Group: The starting material, 1,3-difluoro-5-bromobenzyl alcohol, would first have its hydroxyl group protected to prevent interference in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

-

Formation of the Organometallic Intermediate: The protected aryl bromide would then be converted to an organolithium or Grignard reagent. This is typically achieved by reacting it with a strong base like n-butyllithium or with magnesium metal.

-

Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperatures.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the protected boronic acid.

-

Deprotection: Finally, the TBDMS protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to afford the final product, this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound would be as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[4][7] The presence of the ortho-difluoro substituents can influence the reaction kinetics and the properties of the final product.

Figure 2: General Suzuki-Miyaura Coupling Workflow.

Exemplary Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol adapted from methods used for similar fluorinated arylboronic acids.[7] Optimization of reaction conditions (catalyst, base, solvent, temperature) would be necessary for specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., potassium carbonate, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential in Drug Discovery and Development

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel drug candidates.[8][9]

-

Scaffold for Biaryl Compounds: The ability to participate in Suzuki-Miyaura coupling allows for the creation of diverse libraries of biaryl compounds, a common motif in many approved drugs.

-

Modulation of Physicochemical Properties: The difluoro substitution can enhance metabolic stability and membrane permeability.

-

Hydrogen Bonding Capabilities: The hydroxymethyl group can participate in hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.

-

Bioisostere for Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids and can act as inhibitors of certain enzymes, particularly serine proteases.[1]

Safety and Handling

As with all boronic acids, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) once it becomes available from a supplier.

Conclusion

While the absence of a registered CAS number for this compound underscores its likely novelty, this guide provides a predictive yet scientifically robust framework for its synthesis, properties, and applications. Based on the well-established chemistry of analogous compounds, it is anticipated to be a valuable building block for medicinal chemists and researchers in drug discovery. The insights provided here aim to facilitate its potential future investigation and exploitation in the development of new therapeutic agents.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability of 4-Hydroxymethyl-2,6-difluorophenylboronic acid

Introduction

4-Hydroxymethyl-2,6-difluorophenylboronic acid is a vital building block in modern medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive boronic acid moiety, a stabilizing difluorophenyl ring, and a versatile hydroxymethyl group, makes it an invaluable reagent for synthesizing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. However, the very reactivity that makes this compound so useful also predisposes it to several degradation pathways. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability is not merely academic; it is a critical prerequisite for ensuring the reproducibility, efficiency, and safety of synthetic processes.

This guide provides a deep dive into the stability profile of this compound. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings of its decomposition, offer field-proven strategies for its handling and storage, and detail rigorous analytical methodologies for monitoring its integrity. Our goal is to equip you with the expert knowledge required to confidently and effectively utilize this powerful synthetic tool.

Core Mechanisms of Decomposition in Arylboronic Acids

The stability of any arylboronic acid is governed by a delicate interplay of electronic and steric factors. For our subject molecule, the two electron-withdrawing fluorine atoms ortho to the boronic acid group exert a profound influence. While generally stable, arylboronic acids are susceptible to three primary decomposition pathways.[1]

1.1 Protodeboronation: The Primary Degradation Concern

Protodeboronation is the hydrolytic cleavage of the carbon-boron (C–B) bond, replacing the boronic acid group with a hydrogen atom.[2] This irreversible process is often the most significant cause of titre loss in arylboronic acid reagents. The reaction is highly dependent on pH, temperature, and the electronic nature of the aryl ring.[2][3]

For this compound, the two ortho-fluorine substituents create a highly electron-deficient aromatic system. This electronic configuration can make the C–B bond more susceptible to nucleophilic attack, a key step in certain protodeboronation mechanisms.[4] Research has shown that highly electron-deficient arenes can undergo protodeboronation through a transient aryl anionoid pathway, particularly under basic conditions.[2][4] Conversely, sterically hindered arylboronic acids are also known to be particularly prone to deboronation.[5]

1.2 Dehydration to Boroxines: A Reversible Equilibrium

Boronic acids can undergo intermolecular dehydration, typically under thermal stress or in non-aqueous environments, to form a six-membered cyclic anhydride known as a boroxine.[6][7] This process involves three molecules of the boronic acid condensing to release three molecules of water.

Caption: Key decomposition pathways for arylboronic acids.

Crucially, boroxine formation is a reversible equilibrium.[6] In the presence of water, the boroxine can hydrolyze back to the monomeric boronic acid. While the boroxine is often still active in cross-coupling reactions, the change in molecular weight (3x monomer - 3x H₂O) means that using a partially dehydrated reagent without accounting for the change in purity will lead to stoichiometric errors and reduced reaction yields.

1.3 Oxidation: A Less Common but Potential Pathway

While less common than protodeboronation or boroxine formation, oxidative degradation of the C–B bond to form a phenol can occur, particularly in the presence of strong oxidants or under certain catalytic conditions. Careful handling to exclude incompatible reagents is typically sufficient to mitigate this pathway.

Factors Influencing Stability: A Practical Analysis

The theoretical degradation pathways are influenced by real-world laboratory conditions. Understanding and controlling these factors is paramount for preserving the reagent's integrity.

| Factor | Impact on Stability | Rationale & Mitigation Strategy |

| Moisture/Water | High | Water is a reactant in protodeboronation and hydrolysis of boroxines.[2] Strategy: Store in a tightly sealed container in a desiccator or dry, inert atmosphere (e.g., nitrogen or argon). Minimize exposure to ambient air during weighing and handling.[8] |

| Temperature | Moderate to High | Elevated temperatures accelerate both protodeboronation and the dehydration to form boroxines.[9] Strategy: Store refrigerated (2-8 °C is standard practice).[10] Avoid prolonged exposure to high temperatures during reactions unless required by the protocol. |

| pH (in solution) | High | Protodeboronation rates are highly pH-dependent. Studies on substituted phenylboronic acids show rates are often slowest near pH 5 and increase significantly in more acidic or basic conditions.[5][11] Strategy: If used in aqueous media, buffer the solution to an appropriate pH if possible. Prepare aqueous solutions fresh and use them promptly. |

| Light | Low to Moderate | Photolytic degradation can occur, particularly under UV exposure, though it is generally a lesser concern than moisture or heat.[1] Strategy: Store in an amber or opaque container to protect from light. |

| Air (Oxygen) | Low | While oxidative decomposition is possible, boronic acids are generally not highly sensitive to air for short-term handling. Strategy: For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice to displace both oxygen and moisture. |

Recommended Handling and Storage Protocol

Adherence to a strict handling and storage protocol is the most effective way to ensure the long-term viability of this compound.

-

Upon Receipt: Inspect the container for a tight seal. The material should be a white to off-white solid.[1]

-

Storage: Store the container in a refrigerator at 2-8 °C .[10] Place the tightly sealed container inside a secondary container with a desiccant (e.g., a desiccator cabinet or a sealed bag with silica gel packs).

-

Handling:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Conduct weighing and transfers in an environment with low humidity. If possible, use a glove box or glove bag with a dry, inert atmosphere.

-

Minimize the time the container is open to the atmosphere.

-

Use clean, dry spatulas and glassware.

-

After dispensing, tightly reseal the container, and if possible, flush the headspace with dry nitrogen or argon before returning it to refrigerated storage.

-

Analytical Methods for Stability Assessment

To ensure the quality of the reagent, particularly for cGMP applications or troubleshooting problematic reactions, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[12]

4.1 Stability-Indicating HPLC Method

The core principle of a stability-indicating method is its proven ability to separate the intact active compound from its potential degradation products, process impurities, and other excipients.[12] This is typically demonstrated through "forced degradation" or "stress testing" studies.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol: HPLC Analysis

-

Objective: To quantify the purity of this compound and detect the primary protodeboronated degradant, 3,5-difluorobenzyl alcohol.

-

Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm). The choice of a column with low silanol activity is crucial to minimize on-column hydrolysis of the analyte.[13]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh ~10 mg of the boronic acid and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Prepare samples fresh and analyze immediately to prevent degradation in the diluent.[12]

Causality Behind Protocol Choices:

-

Reversed-Phase C18: This stationary phase provides good retention for the aromatic ring structures of both the analyte and its primary degradant.

-

Acidified Mobile Phase (Formic Acid): The acid suppresses the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and more reproducible retention times.

-

Gradient Elution: The gradient is necessary to elute the more polar boronic acid early in the run while ensuring the less polar protodeboronated product is also eluted from the column with good resolution.

-

PDA Detection: A PDA detector is superior to a single-wavelength UV detector as it allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any degradants or impurities.

Conclusion and Best Practices

While this compound is an indispensable synthetic tool, its stability is not absolute. The primary risks to its integrity are moisture and elevated temperatures, which can promote irreversible protodeboronation and reversible dehydration to boroxines. Professionals in research and drug development must recognize that the integrity of their starting materials is a foundational pillar of successful and reproducible science.

By implementing the rigorous storage and handling protocols outlined in this guide—namely, refrigerated storage in a desiccated, inert environment—and by employing validated analytical methods like the HPLC protocol provided, users can ensure the quality of this reagent. This diligence prevents the costly and time-consuming failures that can arise from using a degraded starting material, ultimately accelerating the path of discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Strategic Deployment of 4-Hydroxymethyl-2,6-difluorophenylboronic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and critical applications of 4-Hydroxymethyl-2,6-difluorophenylboronic acid and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to provide field-proven insights into the strategic implementation of this versatile building block in medicinal chemistry, with a particular focus on the synthesis of targeted cancer therapeutics.

Introduction: The Emergence of Fluorinated Phenylboronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in modern drug discovery, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed carbon-carbon bond formation allows for the efficient and modular construction of complex molecular architectures, a cornerstone of contemporary medicinal chemistry.[2] Among the vast arsenal of available boronic acids, those bearing fluorine substituents have garnered significant attention. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound, and its closely related isomers, represents a trifecta of desirable functionalities: the reactive boronic acid for cross-coupling, two fluorine atoms to modulate electronic and metabolic properties, and a hydroxymethyl group that can serve as a handle for further functionalization or as a key interaction point with a biological target.[3][4] This unique combination makes it a highly valuable building block in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors.[5][6]

Physicochemical Properties and Synthesis

A compound closely related to the topic, (2,6-Difluoro-4-hydroxyphenyl)boronic acid, is identified by the CAS number 957065-87-1.[1][7] The physicochemical properties of these types of compounds are critical for their application in synthesis.

| Property | Value | Source |

| CAS Number | 957065-87-1 (for (2,6-Difluoro-4-hydroxyphenyl)boronic acid) | [1][7] |

| Molecular Formula | C₆H₅BF₂O₃ | [7] |

| Molecular Weight | 173.9 g/mol | [7] |

The synthesis of functionalized phenylboronic acids typically involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester.[8] A general synthetic pathway is outlined below.

Caption: General synthetic workflow for hydroxymethyl-difluorophenylboronic acids.

A key challenge in the synthesis and use of ortho-fluorinated aryl boronic acids is their susceptibility to protodeboronation under basic conditions, a side reaction that cleaves the carbon-boron bond.[9] Therefore, the choice of reaction conditions, particularly the base and catalyst system in subsequent coupling reactions, is critical to maximizing yield and purity.

Application in the Synthesis of Kinase Inhibitors: The Case of Belvarafenib

The true value of a chemical building block is demonstrated through its successful application in the synthesis of complex, high-value molecules. This compound and its derivatives are key components in the synthesis of a new generation of targeted cancer therapies known as RAF inhibitors.

The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[10] Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[10] While first-generation BRAF inhibitors have shown clinical success, resistance often develops. This has driven the development of next-generation pan-RAF inhibitors that can target different forms of the RAF kinase, including dimers.[11][12]

Belvarafenib (GDC-5573) is a potent, orally bioavailable pan-RAF inhibitor that has shown clinical activity in patients with solid tumors harboring BRAF, KRAS, or NRAS mutations.[7][11][12] The molecular structure of Belvarafenib incorporates a fluorinated phenyl moiety that is crucial for its binding and inhibitory activity.

The Role of the Fluorinated Phenylboronic Acid in Belvarafenib Synthesis

The synthesis of Belvarafenib is a convergent process that involves the coupling of several key intermediates. One of the critical steps is the formation of a carbon-carbon bond between a thienopyrimidine core and a functionalized isoquinoline fragment, which itself is constructed using a fluorinated aniline derivative. The precursor to this aniline is synthesized using a difluorophenylboronic acid derivative. While the exact manufacturing process for Belvarafenib is proprietary, a plausible and illustrative synthetic approach involving a Suzuki-Miyaura coupling is outlined below.

Caption: Key Suzuki-Miyaura coupling in the synthesis of Belvarafenib.

Experimental Protocol: Suzuki-Miyaura Coupling with a Functionalized Phenylboronic Acid

The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction, adaptable for the use of this compound or its derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially labile boronic acids.

Materials:

-

Aryl Halide (e.g., substituted chloro-isoquinoline precursor) (1.0 equiv)

-

This compound pinacol ester (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Degassed 1,4-Dioxane

-

Degassed Water

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound pinacol ester, and potassium carbonate.

-

In a separate vial, prepare the catalyst system by dissolving Palladium(II) Acetate and SPhos in a small amount of degassed 1,4-dioxane.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction vessel via syringe.

-

Add the prepared catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.

Causality Behind Experimental Choices:

-

Pinacol Ester: Using the pinacol ester of the boronic acid often enhances its stability and handling properties, mitigating the risk of protodeboronation.[13]

-

SPhos Ligand: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center and facilitates the reductive elimination step, leading to higher reaction rates and yields.

-

Potassium Carbonate: A moderately strong base is chosen to activate the boronic acid for transmetalation without excessively promoting the undesired protodeboronation side reaction.[9]

-

Degassed Solvents: The removal of dissolved oxygen is critical as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.

Mechanism of Action of Belvarafenib: A Consequence of Molecular Design

The incorporation of the difluoro-substituted phenyl moiety, made possible by the use of the corresponding boronic acid, is integral to the mechanism of action of Belvarafenib.

Caption: Simplified RAF/MEK/ERK signaling pathway and the inhibitory action of Belvarafenib.

Belvarafenib acts as a type II inhibitor, binding to and stabilizing the inactive conformation of the RAF kinase.[11] The difluorophenyl group is designed to occupy a specific hydrophobic pocket in the ATP-binding site of the kinase. The fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, thereby enhancing the binding affinity and selectivity of the inhibitor.[7] By inhibiting the RAF kinase, Belvarafenib effectively blocks the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with activating mutations in the pathway.[10]

Conclusion and Future Perspectives

This compound and its derivatives are more than just another reagent; they are enabling tools that empower medicinal chemists to design and synthesize next-generation targeted therapies. The successful development of pan-RAF inhibitors like Belvarafenib underscores the strategic importance of incorporating fluorinated building blocks to achieve desired potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the demand for sophisticated and highly functionalized building blocks will continue to grow. The principles and protocols outlined in this guide provide a framework for the effective utilization of this valuable class of compounds in the ongoing quest for novel and more effective medicines.

References

- 1. scbt.com [scbt.com]

- 2. Lifirafenib | C25H17F3N4O3 | CID 89670174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lifirafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Belvarafenib - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

reactivity of 2,6-difluorophenylboronic acids

An In-Depth Technical Guide to the Reactivity and Application of 2,6-Difluorophenylboronic Acid

Abstract

2,6-Difluorophenylboronic acid (2,6-DFPBA) is a pivotal reagent in modern synthetic chemistry, prized for its role in introducing the 2,6-difluorophenyl moiety into complex molecules. This structural motif is of high interest in drug discovery and materials science due to the unique electronic properties conferred by the fluorine atoms.[1] However, the reactivity of 2,6-DFPBA is characterized by a significant challenge: the ortho-difluoro substitution pattern creates substantial steric hindrance and high susceptibility to a competitive side reaction known as protodeboronation.[2][3] This guide provides an in-depth analysis of the steric and electronic factors governing the reactivity of 2,6-DFPBA. It moves beyond a simple recitation of facts to explain the causal mechanisms behind its behavior and presents field-proven strategies and detailed protocols to overcome its inherent instability, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. By focusing on kinetically controlled reaction conditions using advanced catalytic systems, researchers can successfully leverage this valuable building block for the synthesis of advanced pharmaceutical and material targets.

The Strategic Importance of the 2,6-Difluorophenyl Moiety

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

The 2,6-difluorophenyl group is a particularly valuable structural unit. The dual ortho-fluorine substituents lock the phenyl ring into a specific conformation relative to its connection point, which can be crucial for optimizing interactions with biological targets like enzyme active sites. Furthermore, these fluorine atoms act as powerful electron-withdrawing groups, modulating the electronic character of the aromatic ring. 2,6-Difluorophenylboronic acid serves as a primary and indispensable building block for installing this moiety, making the mastery of its reactivity essential for innovation in these fields.

The Duality of Reactivity: Electronic Effects vs. Steric Hindrance

The unique reactivity of 2,6-DFPBA is a direct consequence of the two fluorine atoms positioned adjacent to the boronic acid group. These substituents exert powerful, and often competing, electronic and steric effects that dictate the outcome of chemical transformations.

The Electronic Influence of ortho-Fluorine Substituents

The fluorine atoms are strongly electron-withdrawing through the sigma framework (inductive effect), which significantly increases the Lewis acidity of the boron center.[4] This heightened acidity is further amplified by the potential for a weak intramolecular hydrogen bond between the hydroxyl proton of the boronic acid and an adjacent fluorine atom (B-O-H···F).[4][5] A more Lewis acidic boron center can, in principle, accelerate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Studies have shown that the transmetalation efficiency increases with the number of fluorine substituents, with ortho substitution having the most significant impact.[2]

The Challenge of Steric Hindrance

While electronically activated, the boronic acid group is sterically encumbered by the two adjacent fluorine atoms. This steric bulk can physically impede the approach of the boronic acid to the palladium center of the catalyst, slowing down the rate of the desired transmetalation step.[6][7] This steric clash is a primary reason why standard Suzuki-Miyaura coupling conditions often fail or provide low yields with this substrate.

The Protodeboronation Problem: An Unwanted Side Reaction

The most significant challenge when using 2,6-DFPBA is its high propensity to undergo protodeboronation, a side reaction where the C–B bond is cleaved and replaced by a C–H bond.[2][3] This reaction is typically catalyzed by the base required for the Suzuki-Miyaura coupling and effectively destroys the starting material.[8]

The mechanism under basic conditions involves the formation of a more nucleophilic "ate" complex (boronate), which is then protonated by a proton source (like water), leading to the cleavage of the now electron-rich ipso-carbon from the boron center.[8][9] For highly electron-deficient systems like 2,6-DFPBA, a pathway involving the formation of a transient aryl anion has also been proposed.[9] Because steric hindrance can slow the desired coupling reaction, the faster protodeboronation pathway often dominates, leading to reaction failure.

| Factor | Impact on Protodeboronation | Rationale |

| High Temperature | Increases Rate | Provides activation energy for C-B bond cleavage. |

| Strong Base (e.g., NaOH) | Increases Rate | Promotes the formation of the reactive boronate 'ate' complex.[8][9] |

| Long Reaction Times | Increases Extent | Allows more time for the side reaction to occur, especially if the main coupling is slow.[2][3] |

| Electron-Withdrawing Groups | Increases Rate | Stabilizes the transient negative charge on the ipso-carbon during C-B bond cleavage.[9] |

Mastering the Suzuki-Miyaura Coupling with 2,6-DFPBA

Success with 2,6-DFPBA hinges on a single guiding principle: the rate of the Suzuki-Miyaura coupling must be significantly faster than the rate of protodeboronation. This is achieved not by trying to stop protodeboronation entirely, but by accelerating the desired reaction to the point where the side reaction becomes statistically insignificant.

The Catalyst System: The Key to Success

Standard palladium catalysts are often too slow to be effective. The breakthrough in coupling sterically hindered and unstable boronic acids came with the development of highly active palladium precatalysts paired with bulky, electron-rich biaryl monophosphine ligands.[2][3]

-

Palladium Precatalysts: Modern precatalysts (e.g., G3-XPhos) are air- and moisture-stable compounds that rapidly and quantitatively generate the highly active monoligated Pd(0) species in solution. This fast and clean initiation ensures the catalytic cycle begins immediately, minimizing the time the boronic acid is exposed to basic conditions before coupling can occur.

-

Bulky Biaryl Ligands (e.g., XPhos, SPhos): These ligands are crucial for several reasons. Their steric bulk promotes the reductive elimination step (the final product-forming step), accelerating overall catalyst turnover. Their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center. This combination of properties creates an exceptionally active catalyst capable of mediating the coupling at low temperatures and in short times.[2]

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed for the rapid and efficient coupling of 2,6-DFPBA with a generic aryl bromide at room temperature. The choice of a highly active precatalyst and a mild base underpins its success. This procedure is adapted from methodologies developed specifically for unstable boronic acids.[2][3]

Materials:

-

Aryl Bromide (1.0 equiv)

-

2,6-Difluorophenylboronic acid (1.5 equiv)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄), 1.0 M aqueous solution (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane or THF)

-

Schlenk flask or sealed reaction vial, stir bar, nitrogen/argon line

Safety: Handle all reagents and solvents in a well-ventilated fume hood. Organometallic compounds and phosphine ligands can be toxic. Wear appropriate personal protective equipment (PPE).

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (e.g., 1.0 mmol), 2,6-difluorophenylboronic acid (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of THF).

-

Base Addition & Reaction Initiation: Add the aqueous K₃PO₄ solution (3.0 mL of 1.0 M solution). The causality here is critical: the aqueous base facilitates the formation of the boronate, but the highly active catalyst immediately engages it in the catalytic cycle before significant protodeboronation can occur.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS by sampling the organic layer.

-

Workup: Once the reaction is complete, add water (10 mL) and ethyl acetate (15 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Poor quality aryl halide or boronic acid.3. Insufficiently degassed solvent/reagents. | 1. Use a fresh, high-quality precatalyst.2. Check purity of starting materials.3. Ensure rigorous inert atmosphere techniques and use freshly degassed solvents. |

| High Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst is not active enough (reaction is too slow).4. Base is too strong or concentrated. | 1. Run the reaction at room temperature or even 0 °C.2. Stop the reaction as soon as the starting material is consumed.3. Increase catalyst loading slightly (e.g., to 3 mol%) or switch to a more active ligand.4. Use K₃PO₄ or K₂CO₃; avoid hydroxides. |

| Incomplete Reaction | 1. Insufficient base.2. Poor mixing in the biphasic system.3. Sterically demanding aryl halide partner. | 1. Ensure at least 3 equivalents of base are used.2. Increase the stirring rate to ensure good phase mixing.3. Slightly warm the reaction (e.g., to 40 °C) and monitor closely for protodeboronation. |

Applications in Drug Discovery and Materials Science

The ability to reliably synthesize 2,6-difluorinated biaryls has a direct impact on the development of advanced functional molecules.

-

Pharmaceutical Development: This scaffold is integral to the design of various therapeutic agents. For example, 2,6-DFPBA is a key intermediate in the synthesis of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases. Its use in targeted cancer therapies is also an area of active research, where the unique conformation it imparts can enhance selectivity and potency.[1]

-

Organic Semiconductors: In materials science, 2,6-DFPBA is used to prepare 2,6-difluorinated oligophenyls. The fluorine atoms lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the material, which is beneficial for creating n-type organic semiconductors used in transistors and other electronic devices.

Conclusion and Future Outlook

2,6-Difluorophenylboronic acid is a classic example of a "challenging" but highly valuable synthetic building block. Its utility is governed by a delicate balance between electronically favorable properties and the dual challenges of steric hindrance and rapid protodeboronation. The historical difficulties associated with its use have been largely overcome through a deep mechanistic understanding and the development of exceptionally active palladium catalyst systems. By employing protocols that ensure the rate of cross-coupling kinetically outcompetes the rate of decomposition, researchers can now confidently access complex 2,6-difluorinated biaryl structures. Future developments will likely focus on even more active and robust catalysts, potentially expanding the scope to include even more challenging coupling partners and enabling these reactions to be run under greener, more sustainable conditions.

References

- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 4-Hydroxymethyl-2,6-difluorophenylboronic Acid

Executive Summary

4-Hydroxymethyl-2,6-difluorophenylboronic acid is a key structural motif in modern medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in its own right. However, its utility in drug discovery and process development is fundamentally governed by its solubility—a parameter that is surprisingly complex for arylboronic acids. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We move beyond simple data reporting to explain the underlying physicochemical principles, including the critical boronic acid-boroxine equilibrium and the impact of pH and formulation excipients. This document equips researchers, chemists, and formulation scientists with the expert insights and robust protocols necessary to accurately characterize and modulate the solubility of this compound, ensuring reliable and reproducible results in a laboratory setting.

Introduction: The Molecular Profile of this compound

This compound is a trifunctional building block featuring a phenyl ring substituted with two electron-withdrawing fluorine atoms, a polar hydroxymethyl group, and the versatile boronic acid moiety. This unique combination of functional groups dictates its chemical reactivity and, critically, its physical properties.

-

Chemical Structure: C₇H₇BF₂O₃

-

Molecular Weight: 187.94 g/mol

-

Appearance: Typically a white to off-white crystalline solid.

The difluoro substitution pattern is known to modulate the electronic properties of the phenyl ring and can enhance metabolic stability and binding affinity in drug candidates. The hydroxymethyl group provides a site for hydrogen bonding and potential further derivatization, while the boronic acid is a cornerstone of carbon-carbon bond formation. Understanding the solubility of this specific molecule is paramount for its effective use, from reaction setup to final drug formulation.

The Physicochemical Landscape of Arylboronic Acid Solubility

The solubility of arylboronic acids is not as straightforward as that of typical organic compounds. Several interconnected factors must be considered to build a predictive and practical understanding.

The Critical Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium is often the primary source of inconsistency in solubility measurements.

-

Causality: The boronic acid form is more polar and capable of forming multiple hydrogen bonds with protic solvents. The corresponding boroxine is significantly less polar. The position of this equilibrium is highly dependent on the solvent, temperature, and the specific electronic and steric nature of the substituents on the aryl ring.[2] For instance, dissolving the compound in a non-polar solvent can drive the equilibrium toward the less soluble boroxine, leading to precipitation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Hydroxymethyl-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered and Functionalized Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful tool is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[4][5][6][7]

This application note focuses on a particularly valuable, yet challenging, building block: 4-Hydroxymethyl-2,6-difluorophenylboronic acid . Its structure is of significant interest to medicinal chemists for several reasons:

-

The difluoro substitution pattern at the ortho positions can profoundly influence the conformation and electronic properties of the resulting biaryl product, often enhancing metabolic stability and binding affinity.

-

The hydroxymethyl group provides a versatile handle for further synthetic transformations, allowing for the facile introduction of other functional groups or linkage to other molecular scaffolds.[8]

However, the very features that make this reagent attractive also present synthetic hurdles. The steric bulk from the two ortho-fluorine atoms can hinder the crucial transmetalation step in the Suzuki coupling catalytic cycle.[9][10][11] Furthermore, the presence of the acidic boronic acid and the potentially reactive hydroxymethyl group requires careful selection of reaction conditions to avoid side reactions.

These application notes provide a detailed guide for successfully employing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer two robust starting protocols for researchers, and provide a comprehensive guide to optimization and troubleshooting.

The Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][12][13] Understanding this mechanism is crucial for rational protocol design and troubleshooting. The cycle consists of three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) species inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the coupling partner. This forms a Pd(II) complex.

-

Transmetalation: This is often the rate-limiting step. The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][14][15][16]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][13]

Experimental Protocols

Given the sterically hindered nature of this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are recommended to facilitate both the oxidative addition and reductive elimination steps.[10][11][17] Two protocols are provided as robust starting points for optimization.

Protocol 1: Buchwald-Type Ligand System for General Aryl Halides

This protocol utilizes a highly active palladium precatalyst with a bulky biarylphosphine ligand, which is known to be effective for challenging couplings.[18]

Materials and Reagents:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

-

Base: Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for chromatography

-

Appropriate deuterated solvent for NMR analysis

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M with respect to the aryl halide). Degassing the solvent by sparging with an inert gas for 20-30 minutes prior to use is crucial.

-

Reaction: Place the vial in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19][20]

Protocol 2: Classic Pd(PPh₃)₄ System for Activated Aryl Halides

For more reactive coupling partners, such as aryl iodides or activated aryl bromides, a more traditional catalyst system can be effective.

Materials and Reagents:

-

Aryl Halide (e.g., Aryl Iodide) (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)

-

Standard workup and purification reagents as in Protocol 1.

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask with a stir bar, dissolve the aryl halide (1.0 equiv) and this compound (1.2 equiv) in the toluene/ethanol portion of the solvent system.

-

Base Addition: In a separate flask, prepare a 2M aqueous solution of sodium carbonate.

-

Inerting and Solvent Addition: Purge the flask containing the aryl halide and boronic acid with an inert gas. Add the aqueous sodium carbonate solution.

-

Catalyst Addition: Add the Pd(PPh₃)₄ (5 mol%) to the biphasic mixture.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 6-18 hours.

-

Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.

Optimization and Component Selection

The success of a Suzuki coupling with a challenging substrate often hinges on the careful selection of each reaction component. The following table provides a guide for optimization.

| Component | Options | Rationale and Considerations for this compound |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Buchwald Precatalysts | Precatalysts like XPhos Pd G3 or SPhos Pd G3 are often superior for sterically hindered substrates as they rapidly generate the active Pd(0) species.[21] |

| Ligand | PPh₃, Buchwald-type biarylphosphines (XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich ligands are essential to promote reductive elimination of the sterically demanding biaryl product.[10][11] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KF | A moderately strong base like K₃PO₄ is often a good starting point. Stronger bases can promote protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen.[16] Weaker bases may not be sufficient to activate the boronic acid. |

| Solvent | Toluene, Dioxane, THF, DME, Acetonitrile/Water mixtures | The choice of solvent can significantly impact reaction rates and selectivity.[22][23][24][25][26] Aprotic solvents like dioxane or toluene are generally reliable. The addition of water is often necessary to dissolve the inorganic base. |

| Temperature | Room Temperature to 120 °C | Higher temperatures can overcome the activation barrier for sterically hindered substrates but may also lead to catalyst decomposition or side reactions. Start with moderate temperatures (80-100 °C) and adjust as needed. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Base not strong enough | - Use a fresh batch of catalyst or a more active precatalyst.- Ensure all solvents are rigorously degassed.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |

| Protodeboronation of Boronic Acid | - Reaction temperature too high- Base is too strong- Prolonged reaction time | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ or KF).- Monitor the reaction closely and stop it once the starting material is consumed. |